Ferroceron
Overview
Description
This compound is known for its stability and versatility, making it a valuable subject of study in scientific research.
Scientific Research Applications
Ferroceron has a wide range of applications in scientific research:
Electrochemistry: It is used in the study of electrochemical properties due to its stable redox behavior.
Catalysis: This compound serves as a catalyst in various chemical reactions, contributing to advancements in synthetic chemistry.
Material Science: It is utilized in the development of new materials with unique properties.
Medicine: Research has shown its potential antitumor activity, making it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of O-Carboxybenzoylferrocene sodium salt in the human body involves its decomposition to yield active iron when introduced internally . Most of the iron absorbed is used to build new molecules of hemoglobin, as well as hemo-containing enzymes (catalase, pyroxidase, etc.), while the rest is deposited in the liver and spleen to replenish the iron depot in the organism .
Future Directions
While specific future directions for O-Carboxybenzoylferrocene sodium salt are not mentioned in the available resources, the field of chemistry continues to evolve with ongoing research into the properties and applications of various compounds. This includes potential advancements in the synthesis and application of electrolyte salts for sodium-ion batteries .
Preparation Methods
The preparation of Ferroceron involves several steps:
Reaction of Phthalic Anhydride with Ethyl Alcohol: Phthalic anhydride is reacted with ethyl alcohol at its boiling temperature to form monoethyl o-phthalate.
Treatment with Thionyl Chloride: The monoethyl o-phthalate is then treated with thionyl chloride to produce monoethyl o-phthaloyl monochloride.
Acylation of Ferrocene: The resulting monoethyl o-phthaloyl monochloride is used to acylate ferrocene in the presence of a catalyst, typically aluminum chloride, in a methylene chloride medium with heating.
Saponification: The obtained ester is then saponified to yield O-Carboxybenzoylferrocene, which is subsequently converted to its sodium salt form.
Chemical Reactions Analysis
Ferroceron undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Ferroceron can be compared with other similar compounds such as:
O-Hydroxybenzoylferrocene: This compound is prepared by the condensation of salicyloyl chloride with ferrocene and exhibits different chemical properties due to the presence of a hydroxyl group.
This compound: Another derivative of ferrocene, known for its use in treating iron deficiency.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
sodium;cyclopenta-1,3-diene;2-(cyclopenta-2,4-diene-1-carbonyl)benzoic acid;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9O3.C5H6.Fe.Na/c14-12(9-5-1-2-6-9)10-7-3-4-8-11(10)13(15)16;1-2-4-5-3-1;;/h1-8H,(H,15,16);1-4H,5H2;;/q-1;;+2;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJKXAYBWDJZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FeNaO3+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35502-75-1 | |
Record name | Ferroceron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035502751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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